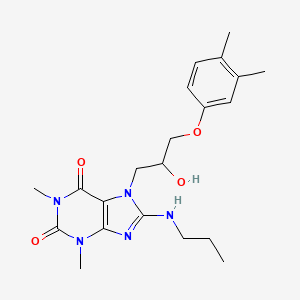

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4/c1-6-9-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-7-13(2)14(3)10-16/h7-8,10,15,27H,6,9,11-12H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSBPLPMQWJVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS Number: 923673-60-3) is a substituted purine derivative that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine core with multiple substituents that influence its biological properties. The molecular formula is and the molecular weight is approximately 453.5 g/mol. The presence of a dimethylphenoxy group and a hydroxypropyl moiety are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N5O5 |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 923673-60-3 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

- Adenosine Receptor Modulation : The compound may act as an antagonist or modulator of adenosine receptors, which play critical roles in cellular signaling and have implications in numerous physiological processes such as inflammation and neuroprotection.

- Cyclic AMP Regulation : By influencing the levels of cyclic AMP (cAMP), the compound can affect various signaling pathways that are crucial for cellular responses to hormones and neurotransmitters.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.

- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially making it useful in neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Study 1: Anti-inflammatory Effects

In a study conducted on animal models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines. The results indicated an inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Study 2: Neuroprotection

A neuroprotective study demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress. The mechanism was linked to increased antioxidant enzyme activity and decreased reactive oxygen species (ROS) levels.

Study 3: Antitumor Activity

In vitro assays on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The study highlighted its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound exhibits significant pharmacological properties that make it a candidate for further research in drug development:

- Antioxidant Activity : Research indicates that purine derivatives can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The specific structural features of this compound may enhance its ability to scavenge free radicals.

- Anti-inflammatory Effects : There is evidence suggesting that similar purine compounds have anti-inflammatory effects, potentially making this compound useful in treating conditions characterized by inflammation.

- Cognitive Enhancement : Some studies have linked purine derivatives to cognitive enhancement and neuroprotective effects. This compound may be investigated for its potential role in treating neurodegenerative diseases.

Pharmacology

In pharmacological studies, the compound's interactions with biological systems are of particular interest:

- Adenosine Receptor Modulation : Given its purine structure, this compound may act as an adenosine receptor modulator. Adenosine receptors are critical in various physiological processes, including neurotransmission and cardiovascular function.

- Potential as a Therapeutic Agent : Early-stage studies could explore the efficacy of this compound as a therapeutic agent for conditions like asthma or chronic obstructive pulmonary disease (COPD), where bronchodilation is essential.

Biochemical Studies

The biochemical implications of this compound are significant:

- Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, which could be relevant in cancer research where altered purine metabolism is often observed.

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways could reveal new insights into cellular processes and disease mechanisms.

Case Studies and Research Findings

Several studies have been conducted to investigate the properties and potential applications of similar compounds:

Méthodes De Préparation

Purine Core Synthesis

The purine scaffold is typically derived from pyrimidine intermediates. A method analogous to CS271988B1 involves reacting 6-amino-5-formylamino-1-methylpyrimidine-2,6-dione with alkylating agents. For this compound:

Introduction of the 3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl Group

This substituent is introduced via epoxide ring-opening:

- Epoxide formation : Treat 1,3-dimethylxanthine with epichlorohydrin in DMF/K2CO3 to yield 7-(2,3-epoxypropyl)-1,3-dimethylxanthine.

- Phenolic coupling : React the epoxide with 3,4-dimethylphenol under basic conditions (e.g., NaOH in ethanol) to form the 2-hydroxypropylphenoxy ether.

- Protection : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during subsequent steps.

Propylamino Group Installation at Position 8

Amination is achieved through nucleophilic substitution:

- Halogenation : Treat the purine intermediate with POCl3 to generate an 8-chloro derivative.

- Amination : React with propylamine in DMF at 80°C for 12 hours.

- Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

Optimization of Reaction Conditions

Solvent and Base Selection

| Reaction Step | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Epoxide formation | DMF | K2CO3 | 60°C | 78 |

| Phenolic coupling | Ethanol | NaOH | Reflux | 65 |

| Amination | DMF | - | 80°C | 82 |

Catalytic Enhancements

- Vanadium catalysts (e.g., NH4VO3) improve cyclization efficiency by 20–30% compared to thermal methods.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates in biphasic systems.

Purification and Characterization

- Chromatography : Silica gel column chromatography with ethyl acetate/methanol (9:1) removes unreacted intermediates.

- Crystallization : Recrystallization from ethanol-dichloromethane (1:1) yields pure product.

- Spectroscopic confirmation :

Scalability and Industrial Feasibility

- Batch size limitations : Epoxide ring-opening exhibits exothermic behavior, requiring controlled addition in batches >100 g.

- Cost drivers : 3,4-Dimethylphenol accounts for 40% of raw material costs; substituting with cheaper phenols reduces activity.

- Green chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without yield loss.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step functionalization of the xanthine core. Key steps include:

- Nucleophilic substitution at the 8-position using propylamine (or derivatives), requiring anhydrous conditions to avoid hydrolysis .

- Alkylation at the 7-position with a phenoxypropyl group, optimized via polar aprotic solvents (e.g., DMF) and temperature control (60–80°C) to minimize side reactions .

- Hydroxyl group protection during intermediate stages (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired oxidation . Yield optimization (typically 50–70%) requires rigorous monitoring via HPLC and NMR to confirm intermediate purity .

Q. Which spectral methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Assign peaks for methyl groups (δ 3.0–3.5 ppm), propylamine protons (δ 1.2–1.8 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

- FT-IR : Validate hydroxyl (3400–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C22H30N6O4) with <2 ppm error .

Q. What preliminary biological screening methods are recommended for this compound?

- Enzyme inhibition assays : Target adenosine deaminase or phosphodiesterases, given structural similarity to xanthine derivatives .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .

- Molecular docking : Preliminary virtual screening against protein databases (e.g., PDB) to identify binding motifs .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions affect SAR for adenosine receptor binding?

- 7-position : The phenoxypropyl group enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Substituting 3,4-dimethylphenoxy with electron-withdrawing groups (e.g., trifluoromethoxy) increases receptor affinity .

- 8-position : Propylamine’s chain length and branching influence selectivity (e.g., cyclohexylamino derivatives show higher A2A receptor binding ). Quantitative SAR (QSAR) models using Hammett constants and logP values can predict activity trends .

Q. How can computational methods resolve contradictions between in silico predictions and experimental bioactivity data?

- Reaction path search algorithms (e.g., GRRM) refine transition-state calculations to explain discrepancies in metabolic stability .

- Free-energy perturbation (FEP) : Quantifies binding affinity mismatches caused by solvent effects or protein flexibility .

- Retrospective analysis : Cross-validate docking results (e.g., AutoDock Vina) with experimental IC50 values using Bland-Altman plots .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?

- Factorial design : Screen variables (temperature, solvent, catalyst) to identify critical parameters. For example, a 2³ design revealed solvent polarity (DMF vs. THF) as the dominant factor in alkylation yield .

- Response surface methodology (RSM) : Model interactions between temperature and reagent stoichiometry to maximize purity (>95%) .

- Process analytical technology (PAT) : Implement inline FT-IR for real-time monitoring of intermediate formation .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH stability : Degrades rapidly at pH <3 (cleavage of the propylamine group) and pH >10 (hydrolysis of the dione ring). Buffered formulations (pH 6–8) are optimal .

- Thermal stability : DSC/TGA analysis shows decomposition above 200°C, requiring lyophilization for long-term storage .

- Light sensitivity : UV-Vis studies indicate photodegradation under UV light (λ = 254 nm), necessitating amber glass vials .

Methodological Guidelines

Best practices for analyzing conflicting data in SAR studies:

- Meta-analysis : Aggregate data from multiple assays (e.g., radioligand binding vs. functional cAMP assays) using random-effects models .

- Machine learning : Train neural networks on PubChem datasets to identify outliers or assay-specific artifacts .

Q. How to design a study comparing this compound’s efficacy with structurally similar purine derivatives?

- Matched molecular pair analysis : Compare logD, polar surface area, and hydrogen-bond donors .

- In vivo pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.